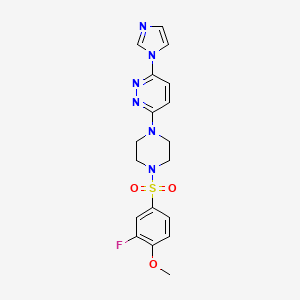
3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19FN6O3S and its molecular weight is 418.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, comprising a piperazine ring, a pyridazine ring, and an imidazole group, suggests various biological activities that merit detailed exploration. This article summarizes the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features several key functional groups that influence its biological interactions:
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
- Pyridazine and Imidazole Rings : These heterocycles are associated with diverse pharmacological activities, including anticancer and antimicrobial properties.
- Sulfonyl Group : Enhances reactivity and may contribute to binding affinity with target proteins.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Receptor Interaction : The piperazine moiety may facilitate interactions with various receptors, influencing neurotransmission and other physiological processes.
Anticancer Activity
Research has shown that compounds with similar structures exhibit promising anticancer activity. For instance, imidazole-containing compounds have demonstrated significant potency against various cancer cell lines:
- In vitro Studies : Compounds similar to this compound have shown IC50 values ranging from 80 to 1000 nM against cancer cell lines such as HCT-15 and HeLa .
| Compound | IC50 (nM) | Target Cell Line |
|---|---|---|
| Compound X | 80 | HCT-15 |
| Compound Y | 200 | HeLa |
| 3-(4-(... | TBD | TBD |
Neuropharmacological Effects
The piperazine structure is known for its interaction with neurotransmitter systems. This compound may modulate pathways linked to anxiety and depression, although specific data on this compound is limited.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups can significantly alter binding affinities and biological effects:
- Fluorination and Methoxylation : These modifications enhance electronic properties, potentially increasing binding affinity to target proteins.
| Modification | Effect |
|---|---|
| Addition of Fluorine | Increases lipophilicity and binding affinity |
| Methoxy Substitution | Enhances solubility and bioavailability |
Preclinical Studies
In preclinical settings, compounds structurally related to this compound have been evaluated for their safety and efficacy. For example:
特性
IUPAC Name |
3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3S/c1-28-16-3-2-14(12-15(16)19)29(26,27)25-10-8-23(9-11-25)17-4-5-18(22-21-17)24-7-6-20-13-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAQBAITDFETGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













